molecular formula C11H15BrO3 B14316775 1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene CAS No. 113101-99-8

1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene

Katalognummer: B14316775
CAS-Nummer: 113101-99-8
Molekulargewicht: 275.14 g/mol
InChI-Schlüssel: LZIBRVMBKZNHIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a methoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-[(2-methoxyethoxy)methoxy]toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMSO, DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The compound can interact with molecular targets through covalent bonding, leading to modifications in the structure and function of the target molecules.

Vergleich Mit ähnlichen Verbindungen

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 1-Bromo-6-[(2-methoxyethoxy)methoxy]-1-cyclohexene

Comparison: 1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. The presence of both bromomethyl and methoxyethoxy groups allows for a wider range of chemical transformations and applications.

Eigenschaften

CAS-Nummer

113101-99-8

Molekularformel

C11H15BrO3

Molekulargewicht

275.14 g/mol

IUPAC-Name

1-(bromomethyl)-4-(2-methoxyethoxymethoxy)benzene

InChI

InChI=1S/C11H15BrO3/c1-13-6-7-14-9-15-11-4-2-10(8-12)3-5-11/h2-5H,6-9H2,1H3

InChI-Schlüssel

LZIBRVMBKZNHIN-UHFFFAOYSA-N

Kanonische SMILES

COCCOCOC1=CC=C(C=C1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.